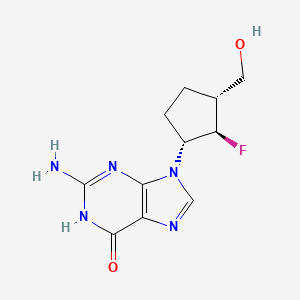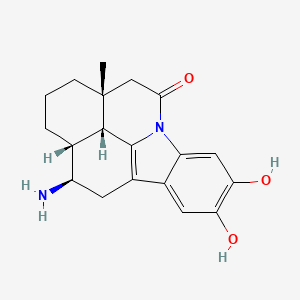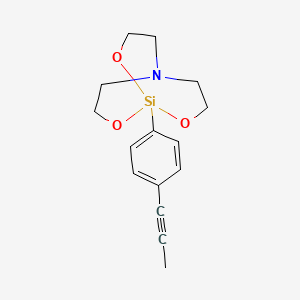
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecane, 1-(4-(1-propynyl)phenyl)- is a complex organosilicon compound It is part of the silatrane family, which is known for its unique cage-like structure that incorporates silicon, oxygen, nitrogen, and carbon atoms
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts such as HgX2 (where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br). This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions usually require a controlled environment to ensure the stability of the intermediate and final products.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The silicon atom in the silatrane structure can participate in substitution reactions with different reagents, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Addition Reactions: The presence of the propynyl group allows for addition reactions, particularly with electrophiles.
Common reagents used in these reactions include mercury (II) salts, organometallic reagents, and various electrophiles. The major products formed depend on the specific reagents and conditions used but generally involve modifications to the silicon and propynyl groups .
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- has several scientific research applications:
Organic Synthesis: It serves as a reagent for the synthesis of 1-substituted silatranes, which are valuable intermediates in organic synthesis.
Materials Science: The unique structure of this compound makes it useful in the development of new materials with specific properties, such as enhanced stability and reactivity.
Medicinal Chemistry: Silatranes, including this compound, have been studied for their potential therapeutic applications, including as antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- involves its interaction with various molecular targets. The silicon atom in the silatrane structure can form stable complexes with different biomolecules, potentially disrupting their normal function. The propynyl group can also participate in reactions with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-(1-propynyl)phenyl)- include:
Phenylsilatrane: Another member of the silatrane family, known for its stability and reactivity.
Vinylsilatrane: A related compound with a vinyl group instead of a propynyl group, used in similar applications.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(33
Properties
CAS No. |
128023-25-6 |
|---|---|
Molecular Formula |
C15H19NO3Si |
Molecular Weight |
289.40 g/mol |
IUPAC Name |
1-(4-prop-1-ynylphenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C15H19NO3Si/c1-2-3-14-4-6-15(7-5-14)20-17-11-8-16(9-12-18-20)10-13-19-20/h4-7H,8-13H2,1H3 |
InChI Key |
DNMBQVICMRWJHI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=C(C=C1)[Si]23OCCN(CCO2)CCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


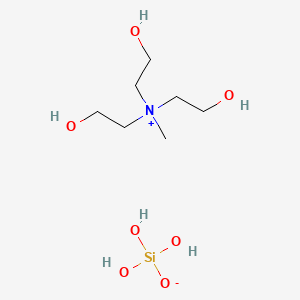
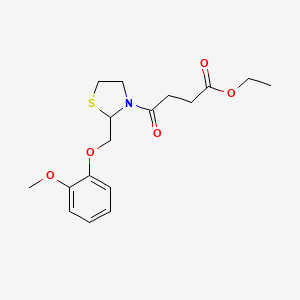
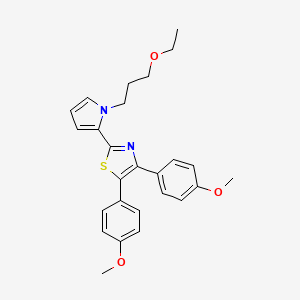
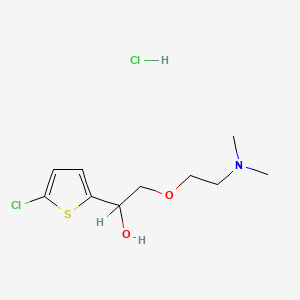
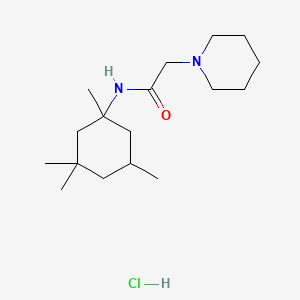
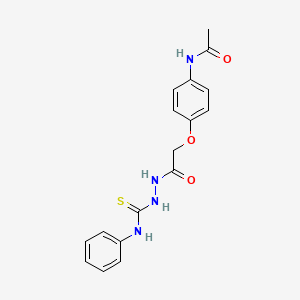
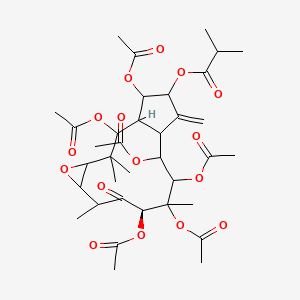



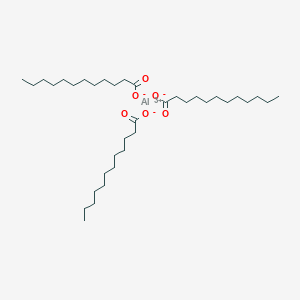
![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
